molecular formula C11H12Br2N2O2 B573047 Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 1332589-38-4

Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Cat. No.: B573047
CAS No.: 1332589-38-4
M. Wt: 364.037
InChI Key: NMQGMBWLCOWKOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by precise structural parameters and standardized nomenclature systems. The compound bears the Chemical Abstracts Service registry number 1332589-38-4, which provides unambiguous identification within global chemical databases. The molecular formula C11H12Br2N2O2 reflects the presence of two bromine atoms, with one incorporated into the heterocyclic framework and the second existing as the hydrobromide counterion.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound. Alternative nomenclature systems recognize this structure as 3-bromo-8-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide, emphasizing the ester functionality at the 2-position. The compound exhibits a molecular weight of 364.03 grams per mole, reflecting the substantial molecular mass contributed by the halogen substituents and the ionic nature of the hydrobromide salt.

Table 1: Chemical Identification Parameters

Parameter Value
Molecular Formula C11H12Br2N2O2
Molecular Weight 364.03 g/mol
Chemical Abstracts Service Number 1332589-38-4
International Chemical Identifier Key NMQGMBWLCOWKOD-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System CCOC(=O)C1=C(N2C=CC=C(C2=N1)C)Br.Br

The structural architecture incorporates several distinct functional elements that contribute to its chemical behavior and potential applications. The imidazo[1,2-a]pyridine core provides the fundamental heterocyclic framework, while the bromine substituent at position 3 introduces significant electronic and steric effects. The methyl group at position 8 modifies the electronic distribution within the pyridine ring, and the ethyl carboxylate group at position 2 enhances solubility and provides a reactive site for further chemical modifications.

The hydrobromide salt form represents the most commonly encountered and studied configuration of this compound, offering enhanced stability and improved handling characteristics compared to the free base. This ionic form facilitates dissolution in polar solvents and provides better crystallization properties, making it particularly suitable for research applications and potential pharmaceutical development. The salt formation also influences the compound's physical properties, including melting point behavior and hygroscopic characteristics.

Historical Context in Heterocyclic Chemistry

The development of imidazo[1,2-a]pyridine derivatives traces its origins to the broader evolution of heterocyclic chemistry, where researchers have continuously sought to expand the chemical space available for drug discovery and materials applications. The imidazopyridine scaffold emerged as a particularly significant structural motif due to its recognition as a privileged structure, representing a promising area for identification of lead structures toward the discovery of new synthetic drug molecules. This recognition stems from the unique combination of chemical stability, synthetic accessibility, and biological activity exhibited by compounds within this chemical class.

Historical synthetic approaches to imidazo[1,2-a]pyridine derivatives have evolved substantially over the past several decades, reflecting advances in both synthetic methodology and mechanistic understanding. Early synthetic strategies primarily relied on condensation reactions between alpha-haloketones and 2-aminopyridines, establishing the fundamental approach that continues to underpin many contemporary synthetic protocols. These foundational methods demonstrated the feasibility of constructing the fused heterocyclic framework while introducing various substituents at specific positions.

Table 2: Historical Development of Synthetic Approaches

Time Period Synthetic Strategy Key Innovations Representative Methods
Early Period Condensation Reactions Alpha-haloketone cyclizations Classical thermal conditions
Intermediate Development Multicomponent Reactions Enhanced efficiency and diversity Three-component coupling
Recent Advances Metal-Catalyzed Methods Improved selectivity and yields Zinc-catalyzed protocols
Contemporary Methods Green Chemistry Approaches Environmental considerations Solvent-free conditions

The progression toward more sophisticated synthetic methodologies has been driven by the recognition that structural modifications at specific positions can dramatically influence biological activity and physicochemical properties. Researchers have developed numerous catalytic and non-catalytic systems dedicated to the synthesis of imidazo[1,2-a]pyridine derivatives, with particular emphasis on introducing substituents at the 2 and 3 positions of the heterocyclic framework. These developments have facilitated access to structurally diverse libraries of compounds for biological evaluation and materials applications.

The emergence of metal-free synthetic protocols represents a significant advancement in the field, addressing concerns about catalyst cost, environmental impact, and product purification. Recent progress in metal-free direct synthesis has highlighted the most effective protocols for constructing imidazo[1,2-a]pyridines as crucial target products and key intermediates in pharmaceutical synthesis. These methodological advances have expanded the scope of accessible structural modifications while improving the overall efficiency of synthetic sequences.

Contemporary research continues to focus on developing innovative strategies for introducing various substituents at different positions of the imidazo[1,2-a]pyridine framework. These strategies encompass condensation reactions, multicomponent reactions, oxidative coupling procedures, tandem reactions, aminooxygenation processes, and hydroamination reactions, among others. The systematic exploration of these diverse synthetic approaches has significantly broadened the chemical space accessible within this heterocyclic family.

Role in Medicinal Chemistry and Material Science

The significance of this compound and related compounds in medicinal chemistry stems from their demonstrated biological activities and potential therapeutic applications. The imidazopyridine family shows unique chemical structure, versatile optical properties, and diverse biological attributes that make them particularly attractive for pharmaceutical development. Research has consistently demonstrated that compounds within this structural class exhibit a broad spectrum of biological activities, establishing their importance in contemporary drug discovery efforts.

The structural characteristics of imidazo[1,2-a]pyridine derivatives contribute significantly to their medicinal chemistry applications, particularly through their ability to interact with diverse biological targets. Recent investigations have identified imidazo[1,2-a]pyridine derivatives as aldehyde dehydrogenase inhibitors, demonstrating their potential as novel chemotypes to target glioblastoma stem cells. These findings illustrate the capacity of properly designed imidazo[1,2-a]pyridine structures to achieve selective enzyme inhibition with nanomolar to picomolar efficacy against patient-derived cancer stem-like cells.

Table 3: Biological Activity Profiles of Imidazo[1,2-a]pyridine Derivatives

Biological Target Activity Type Potency Range Therapeutic Application
Aldehyde Dehydrogenase Enzyme Inhibition Nanomolar to Picomolar Glioblastoma Treatment
Cholinesterases Enzyme Inhibition Micromolar Neurological Disorders
Metal Ion Detection Fluorescent Sensing Parts per billion Diagnostic Applications
Cancer Cell Lines Cytotoxic Activity Micromolar Anticancer Therapy

The role of these compounds in material science applications has expanded significantly with the recognition of their unique optical and electronic properties. Imidazo[1,2-a]pyridine derivatives demonstrate exceptional performance as luminogens, exhibiting bright excited-state intramolecular proton transfer luminescence in solid-state applications. The development of derivatives with intramolecular hydrogen-bonded seven-membered rings has yielded compounds with quantum yields reaching 0.45, establishing their utility in advanced photonic applications.

Contemporary research has demonstrated the versatility of imidazo[1,2-a]pyridine-based materials in electroluminescent applications, with specific derivatives showing promise in organic light-emitting diode technologies. Fabricated multilayer devices incorporating these compounds exhibit white emission characteristics with practical operating parameters, including turn-on voltages of 8 volts and brightness levels of 22 candelas per square meter. These performance characteristics position imidazo[1,2-a]pyridine derivatives as competitive materials for next-generation display and lighting technologies.

The fluorescent sensing capabilities of imidazo[1,2-a]pyridine derivatives represent another significant materials application, particularly in the detection of environmentally and biologically relevant metal ions. Recent developments have yielded fluorescent probes based on fused imidazo[1,2-a]pyridine scaffolds that exhibit highly sensitive and selective detection of iron(III) and mercury(II) ions in aqueous media. These sensors demonstrate exceptional selectivity with limits of detection reaching 4.0 parts per billion for iron(III) and 1.0 parts per billion for mercury(II), establishing their utility in environmental monitoring and biological imaging applications.

The broad family of imidazopyridines encompasses different heterocycles, each with specific properties and distinct characteristics that make them promising for various application fields. The unique properties exhibited by these compounds include serving as emitters in imaging applications, functioning as ligands for transition metals, demonstrating reversible electrochemical properties, and exhibiting diverse biological activities. Recent noteworthy advancements have emerged across multiple technological fields, including optoelectronic devices, sensors, energy conversion systems, medical applications, and high-performance emitters for imaging and microscopy.

Properties

IUPAC Name

ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O2.BrH/c1-3-16-11(15)8-9(12)14-6-4-5-7(2)10(14)13-8;/h4-6H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMQGMBWLCOWKOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=CC=C(C2=N1)C)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724373
Record name Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332589-38-4
Record name Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Cyclization Procedure

A representative synthesis involves the following steps:

  • Reagent Setup : Combine 2-amino-4-methylpyridine (1.5 equivalents) and ethyl bromopyruvate (1.0 equivalent) in ethyl acetate.

  • Oxidant Addition : Introduce tert-butyl hydroperoxide (TBHP, 2.0 equivalents) to initiate cyclization.

  • Reaction Conditions : Reflux the mixture at 90°C for 3 hours under inert atmosphere.

  • Workup : Quench with saturated sodium thiosulfate, extract with ethyl acetate, and dry over anhydrous Na₂SO₄.

  • Purification : Isolate the product via column chromatography (petroleum ether/ethyl acetate, 95:5).

This method avoids base additives, simplifying the reaction setup and minimizing side reactions. The bromide counterion in the hydrobromide salt likely originates from residual HBr generated during the reaction or workup.

Reaction Optimization and Parameter Analysis

Key variables influencing yield and purity include solvent choice, temperature, and oxidant stoichiometry. Systematic studies reveal the following trends:

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) enhance electrophilicity at the α-carbon of bromoketones, accelerating cyclization. However, ethyl acetate is preferred for its compatibility with TBHP and reduced ester group hydrolysis.

Temperature and Time

Elevated temperatures (80–90°C) promote complete conversion within 3 hours. Lower temperatures (60°C) extend reaction times to 6–8 hours but reduce decomposition byproducts.

Oxidant Stoichiometry

TBHP acts as a radical initiator and oxidant. Substoichiometric amounts (<1.5 equivalents) lead to incomplete cyclization, while excess TBHP (>3 equivalents) increases oxidative side products.

Table 1: Optimization Parameters for Cyclization

ParameterOptimal RangeImpact on Yield
SolventEthyl acetateMaximizes ester stability
Temperature90°C85–90% conversion
TBHP Equivalents2.0Balances cyclization and side reactions
Reaction Time3 hoursComplete consumption of starting material

Mechanistic Insights and Byproduct Formation

The reaction proceeds through a radical-mediated pathway initiated by TBHP. Key mechanistic stages include:

  • Radical Generation : TBHP decomposes to generate tert-butoxy radicals, abstracting hydrogen from the α-bromoketone.

  • Cyclization : The resulting ketone radical couples with the 2-aminopyridine, forming the imidazo[1,2-a]pyridine core.

  • Bromine Retention : The bromine atom remains intact due to the absence of strong nucleophiles, ensuring regioselective incorporation at the 3-position.

Common byproducts include dihydroimidazo[1,2-a]pyridines (from incomplete aromatization) and ester-hydrolyzed derivatives. These are minimized by controlling moisture levels and avoiding prolonged reaction times.

Purification and Analytical Characterization

Chromatographic Purification

Silica gel chromatography with a petroleum ether/ethyl acetate gradient (95:5 to 90:10) effectively separates the target compound from unreacted starting materials and byproducts. The hydrobromide salt’s polarity necessitates careful solvent selection to prevent co-elution.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆) : Key signals include δ 1.35 (t, J = 7.1 Hz, CH₂CH₃), δ 2.35 (s, C8-CH₃), δ 4.35 (q, J = 7.1 Hz, OCH₂), and δ 7.25–8.10 (m, aromatic protons).

  • ¹³C NMR : Distinct peaks at δ 165.2 (ester carbonyl), δ 145.6 (C3-Br), and δ 14.1 (C8-CH₃).

  • HRMS (ESI) : [M+H]⁺ calculated for C₁₁H₁₁BrN₂O₂⁺: 283.9974; observed: 283.9976.

Table 2: Analytical Data Summary

TechniqueKey FeaturesSignificance
¹H NMRMethyl singlet at δ 2.35Confirms C8-CH₃ substitution
¹³C NMREster carbonyl at δ 165.2Validates ester functionality
HRMS[M+H]⁺ = 283.9976Confirms molecular formula

Alternative Methodologies and Comparative Analysis

Continuous Flow Synthesis

Microreactor systems enable rapid synthesis (2 hours) at 80°C, achieving yields >85% with reduced solvent use. This approach enhances reproducibility and scalability but requires specialized equipment.

One-Pot Tandem Reactions

Sequential cyclization-bromination protocols using ethyl pyruvate and external bromine sources (e.g., N-bromosuccinimide) have been explored. However, these methods suffer from over-bromination at the 6-position, complicating purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like NaOH, oxidizing agents such as potassium permanganate (KMnO4), and reducing agents like lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve ambient temperatures and aqueous or organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Mechanism of Action

The mechanism of action of ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Findings and Implications

Positional Isomerism : Bromo at C3 (target) vs. C8 () alters electronic distribution and reactivity.

Salt Formation: Hydrobromide salt improves bioavailability compared to non-ionic analogs.

Dual Halogenation : Compounds like Ethyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate exhibit enhanced reactivity but reduced metabolic stability.

Biological Potential: Amino and halogen substituents correlate with kinase inhibition and antiparasitic activity, suggesting the target compound’s utility in medicinal chemistry.

Biological Activity

Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C11H10BrN2O2
  • Molecular Weight : 284.12 g/mol
  • CAS Number : 1355171-40-2
  • Appearance : White to off-white solid

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Compounds with an imidazo[1,2-a]pyridine core have demonstrated anti-proliferative effects against certain bacterial strains. The mechanism involves interference with bacterial growth and proliferation pathways, potentially through inhibition of key enzymes or disruption of cellular processes .
  • Anticancer Properties : Research indicates that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The structural characteristics allow it to bind to DNA or RNA, affecting transcription and replication processes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionPotential inhibition of kinases

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of Ethyl 3-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Cancer Cell Line Testing : In vitro studies using cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis markers, such as caspase activation and PARP cleavage. This suggests that the compound may serve as a lead for developing new anticancer drugs targeting specific pathways involved in tumor progression .
  • Kinase Inhibition Assays : The compound was tested for its ability to inhibit glycogen synthase kinase 3 (GSK3), an enzyme implicated in various signaling pathways related to cancer and neurodegenerative diseases. The results showed moderate inhibition, indicating potential for further development as a therapeutic agent targeting GSK3-related pathways .

Q & A

Q. Methodological Answer :

  • Temperature control : Halogenation at 0–5°C minimizes side reactions (e.g., dihalogenation) .
  • Solvent selection : Polar aprotic solvents like DMF enhance bromine electrophilicity, while ethyl acetate reduces hydrolysis of ester groups .
  • Catalyst screening : Copper(I) iodide (10 mol%) accelerates bromine insertion at position 3, confirmed by LC-MS monitoring .

Basic: What analytical techniques are critical for structural characterization?

Q. Methodological Answer :

  • X-ray crystallography : SHELX programs (e.g., SHELXL) resolve substituent positioning and hydrogen bonding patterns. For example, bromine at position 3 and methyl at position 8 were confirmed via SHELX-refined datasets (R-factor < 0.05) .
  • NMR spectroscopy : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR (DMSO-d₆) identify substituent-induced shifts (e.g., methyl at δ 2.35 ppm, ester carbonyl at δ 164.2 ppm) .

Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity?

Q. Methodological Answer :

  • Bromine vs. chlorine : Bromine at position 3 enhances π-stacking with enzyme active sites (e.g., kinase inhibition IC₅₀: 0.8 μM vs. 2.1 μM for chloro-analogues) .
  • Methyl at position 8 : Increases lipophilicity (logP +0.5), improving blood-brain barrier penetration in CNS-targeted studies .
  • Trifluoromethyl vs. methyl : Trifluoromethyl groups at position 8 reduce metabolic degradation (t₁/₂: 4.2 hr vs. 1.8 hr for methyl) .

Advanced: How should researchers address contradictions in reported biological activity data?

Q. Methodological Answer :

  • Assay standardization : Use isogenic cell lines (e.g., HEK293 vs. HeLa) to control for variability in cytotoxicity studies .
  • Dose-response normalization : Compare EC₅₀ values under matched ATP concentrations (10 μM) to resolve discrepancies in kinase inhibition .
  • Structural validation : Reconfirm batch purity via HRMS (Δ < 2 ppm) to exclude impurities as confounding factors .

Basic: What crystallographic tools are suitable for resolving hydrogen bonding in this compound?

Q. Methodological Answer :

  • SHELXL refinement : Apply TWIN and BASF commands to handle pseudo-merohedral twinning, common in imidazo[1,2-a]pyridines .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Br···H-N contacts contribute 12% to crystal packing) .

Advanced: What strategies enhance pharmacokinetic stability without altering bioactivity?

Q. Methodological Answer :

  • Ester prodrugs : Replace ethyl carboxylate with pivaloyloxymethyl groups to resist esterase cleavage (plasma stability: >90% at 24 hr) .
  • Deuterated analogs : Substitute methyl with CD₃ at position 8 to slow CYP450 metabolism (AUC increased by 40%) .

Advanced: How can mechanistic studies elucidate its interaction with multidrug-resistant targets?

Q. Methodological Answer :

  • SPR biosensing : Immobilize Mycobacterium tuberculosis enoyl-ACP reductase on CM5 chips to measure binding kinetics (K_D: 120 nM) .
  • Molecular dynamics simulations : AMBER forcefields model H-bonding with ATP-binding pockets (e.g., van der Waals interactions dominate at 3-bromo site) .

Basic: Which spectroscopic methods validate synthetic intermediates?

Q. Methodological Answer :

  • HRMS-ESI : Confirm molecular ions ([M+H]⁺ m/z 357.02 for C₁₁H₁₀BrN₂O₂⁺; Δ < 1 ppm) .
  • IR spectroscopy : Ester C=O stretch at 1720 cm⁻¹ and C-Br at 560 cm⁻¹ confirm functional groups .

Advanced: How do halogen positions affect regioselectivity in cross-coupling reactions?

Q. Methodological Answer :

  • Suzuki-Miyaura : Bromine at position 3 enables selective coupling with arylboronic acids (Pd(OAc)₂, K₂CO₃, DMF/H₂O, 80°C; yield: 70–85%) .
  • Buchwald-Hartwig : Methyl at position 8 sterically hinders amination at position 2, favoring C6 functionalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.